2-Phenoxyethyl 4-aminobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTXFHFQGLRJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546697 | |
| Record name | 2-Phenoxyethyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88938-23-2 | |
| Record name | Ethanol, 2-phenoxy-, 1-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88938-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl 4-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088938232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Phenoxyethyl 4 Aminobenzoate
Established Synthetic Pathways for 2-Phenoxyethyl 4-aminobenzoate (B8803810)
The primary method for synthesizing 2-Phenoxyethyl 4-aminobenzoate involves the reaction of 4-aminobenzoic acid with 2-phenoxyethanol (B1175444). najah.edu This transformation can be achieved through direct esterification or transesterification processes.
Esterification Reactions for this compound Synthesis
Fischer-Speier esterification is a common and direct method for the synthesis of this compound. najah.edu This acid-catalyzed reaction involves the condensation of 4-aminobenzoic acid and 2-phenoxyethanol. chegg.com Typically, a strong acid catalyst such as concentrated sulfuric acid is employed to facilitate the reaction. chegg.com
Another significant industrial method is transesterification. This process involves the reaction of an alkyl aminobenzoate, such as ethyl 4-aminobenzoate, with 2-phenoxyethanol in the presence of a suitable catalyst. This method is particularly noted in patent literature for the preparation of various aminobenzoate esters.
A less common approach involves the reaction of p-nitrobenzoic acid with 2-phenoxyethanol, followed by the reduction of the nitro group to an amino group. The initial esterification can be carried out using thionyl chloride to form the acid chloride of p-nitrobenzoic acid, which then reacts with 2-phenoxyethanol. Subsequent hydrogenation, often using hydrogen gas with a catalyst, yields the final product. environmentclearance.nic.in
Optimization of Reaction Conditions and Yield for this compound
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the Fischer-Speier esterification, maintaining ultra-dry conditions and refluxing for an adequate duration, typically around 3 hours, are crucial for driving the equilibrium towards the product. The reaction mixture is then cooled to allow for the precipitation of the crude product, which can be further purified.
Purification techniques are critical for obtaining a high-purity product. Methods such as Dry Column Flash Chromatography (DCFC) followed by recrystallization are effective in purifying the crude solid.
In transesterification reactions, the choice of catalyst and the removal of the alcohol byproduct (e.g., ethanol (B145695) when starting from ethyl 4-aminobenzoate) are key to achieving high yields. The reaction is often carried out at elevated temperatures in a hydrocarbon solvent to facilitate the removal of the byproduct through distillation.
The table below summarizes key parameters for different synthetic approaches.
| Synthesis Method | Reactants | Catalyst | Key Conditions | Purification |
| Fischer-Speier Esterification | 4-aminobenzoic acid, 2-phenoxyethanol | Concentrated H₂SO₄ | Reflux, ultra-dry conditions | DCFC, recrystallization |
| Transesterification | Alkyl 4-aminobenzoate, 2-phenoxyethanol | Transesterification catalyst | Reflux with solvent, byproduct removal | Solvent stripping, separation |
| Two-Step from p-Nitrobenzoic Acid | p-Nitrobenzoic acid, 2-phenoxyethanol, H₂ | Thionyl chloride (for esterification), catalyst (for reduction) | Esterification followed by hydrogenation | Standard purification methods |
Derivatization Strategies of this compound
The structural features of this compound, namely the primary amino group and the phenoxyethyl moiety, provide multiple avenues for chemical modification to generate a diverse range of analogs.
Modifications of the Amino Group in this compound Analogs
The primary amino group on the benzoate (B1203000) ring is a key site for derivatization. It can undergo a variety of chemical transformations, including:
Oxidation: The amino group can be oxidized to a nitro group.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can produce a range of N-acyl derivatives. For instance, the synthesis of ethyl 4-[(4-fluorobenzoyl)amino]benzoate highlights the introduction of a fluorobenzoyl group to enhance metabolic stability.
Alkylation: The amino group can be alkylated. For example, the synthesis of ethyl p-[2-phenoxyethylamino)benzoate involves the reaction of ethyl p-aminobenzoate with β-bromophenetole. prepchem.com
Sulfonamide Formation: The amino group can be converted to a sulfonamide, which can mimic the structure of para-aminobenzoic acid.
Schiff Base Formation: Condensation with aldehydes or ketones can yield Schiff base derivatives. rdd.edu.iq
These modifications can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity.
Substitutions on the Phenoxyethyl Moiety of this compound
The phenoxyethyl portion of the molecule also offers opportunities for structural variation. Substitutions can be made on the phenyl ring of the phenoxy group. This can be achieved by starting with substituted phenols in the initial synthesis. For example, using a substituted 2-phenoxyethanol would lead to a corresponding substituted phenoxyethyl moiety in the final product.
Furthermore, the ether linkage itself could be a point of modification, although this is less commonly explored. The length of the alkyl chain connecting the phenoxy group and the ester oxygen can also be varied by using different phenoxyalkanols in the synthesis.
Exploring Novel Heterocyclic Derivatives Incorporating the this compound Scaffold
The this compound scaffold can be used as a building block for the synthesis of more complex heterocyclic systems. The amino group, in particular, can serve as a handle for constructing various heterocyclic rings. For instance, derivatives of 4-aminobenzoic acid have been used to synthesize a variety of heterocyclic compounds, including thiazolidinones, triazoles, and oxazoles. rdd.edu.iqgrafiati.com
One general approach involves the reaction of the amino group with bifunctional reagents to form a new ring system. For example, reaction with an α-haloacyl halide could lead to the formation of a lactam ring. The synthesis of β-lactams from Schiff bases derived from aromatic amines is a known transformation. rdd.edu.iq The exploration of such reactions with this compound could lead to novel heterocyclic structures with potentially interesting properties.
Chemical Reactivity and Transformations of this compound
The principal chemical transformations of this compound involve reactions at the amino group, reduction of its nitro precursors, and substitution reactions related to its phenoxy moiety.
Oxidation Pathways of the Amino Group in this compound
The primary amino group attached to the benzene (B151609) ring is susceptible to oxidation, a common reaction for aromatic amines. This transformation can lead to various oxidation states, including the corresponding nitroso and nitro derivatives. The specific product often depends on the oxidizing agent and the reaction conditions employed.
While direct oxidation studies on this compound are not extensively detailed in the available literature, the behavior of similar p-aminobenzoic acid esters can be considered. bohrium.com Generally, strong oxidizing agents are required to convert the amino group to a nitro group.
Table 1: Potential Oxidation Reactions of the Aromatic Amino Group
| Oxidizing Agent | Potential Product(s) | General Conditions |
| Potassium Permanganate (KMnO₄) | 2-Phenoxyethyl 4-nitrobenzoate (B1230335) | Neutral or acidic medium |
| Hydrogen Peroxide (H₂O₂) | Nitroso and/or Nitro derivatives | Often requires a catalyst |
| Peroxy Acids (e.g., m-CPBA) | Nitro derivatives | Inert solvent |
This table is based on general oxidation reactions of aromatic amines and may not represent specific validated outcomes for this compound.
Advanced oxidation processes (AOPs) are also utilized for the degradation of related compounds like 4-aminobenzoic acid ethyl ester (ABEE), an emerging pollutant, which involves radical-based oxidation pathways. bohrium.com
Reduction Reactions of Nitro Derivatives of this compound
The synthesis of this compound can be achieved through the reduction of its corresponding nitro precursor, 2-Phenoxyethyl 4-nitrobenzoate. najah.edu This reduction is a fundamental step in the synthesis of many aromatic amines, starting from nitrated aromatic compounds. wikipedia.org The nitro group is reduced to a primary amine, a transformation that can be accomplished using various reducing agents and methodologies.
One common industrial method involves the use of iron (Fe) powder in the presence of an acid, such as hydrochloric acid (HCl). researchgate.net Another widely used method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.
A documented laboratory synthesis involves the initial preparation of 2-Phenoxyethyl 4-nitrobenzoate via Fischer esterification between 4-nitrobenzoic acid and 2-phenoxyethanol. najah.edu The subsequent reduction of this nitro ester yields the target amine.
Table 2: Synthesis of this compound via Reduction
| Precursor | Reducing Agent/System | Solvent | Key Conditions | Product | Reference |
| 2-Phenoxyethyl 4-nitrobenzoate | Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | This compound | researchgate.net |
| 2-Phenoxyethyl 4-nitrobenzoate | H₂ / Pd/C | Ethanol or Ethyl Acetate (B1210297) | Room temperature, atmospheric or elevated pressure | This compound | researchgate.net |
| 4-Nitrobenzoic acid esters | Titanium Trichloride (TiCl₃) | Acetic Acid/Water | Room temperature | Corresponding 4-aminobenzoic acid esters | rsc.org |
Substitution Reactions Involving the Phenoxy Group of this compound
Nucleophilic aromatic substitution (SNAr) reactions involving the displacement of a phenoxy group are challenging, especially on an electron-rich aromatic ring. The presence of the electron-donating amino group in this compound deactivates the benzene ring towards nucleophilic attack, making direct substitution of the phenoxy group unfavorable under standard SNAr conditions. nih.gov
However, SNAr reactions are feasible on phenoxy ethers if the aromatic ring is sufficiently activated by strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃) groups, typically located at the ortho and/or para positions relative to the leaving group. chemsociety.org.ngrsc.org
In related systems, such as nitrophenoxy ethers, the phenoxy group can be displaced by various nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.govresearchgate.net The reactivity is significantly influenced by the solvent, with dipolar aprotic solvents like DMSO often facilitating the reaction. chemsociety.org.ng
Table 3: Representative Nucleophilic Aromatic Substitution on Activated Phenoxy Ethers
| Substrate | Nucleophile | Solvent | Activating Group(s) | Product Type |
| 1-Phenoxy-2,4-dinitrobenzene | Piperidine | DMSO | 2,4-Dinitro | N-(2,4-dinitrophenyl)piperidine |
| 4-Phenoxy-3-nitrobenzotrifluoride | n-Butylamine | DMSO | 3-Nitro, 4-Trifluoromethyl | N-Butyl-2-nitro-4-(trifluoromethyl)aniline |
| 2-(4-Nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine | Phenolate ions | Aqueous | 4,6-Dimethoxy-1,3,5-triazine ring | 2-Phenoxy-4,6-dimethoxy-1,3,5-triazine derivatives |
This table illustrates the principles of SNAr on activated phenoxy ethers and does not represent direct reactions of this compound.
For an unactivated system like this compound, substitution would likely require transition-metal catalysis to activate the C-O bond of the ether. acs.org
Analytical Techniques for the Characterization of 2 Phenoxyethyl 4 Aminobenzoate and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopy plays a pivotal role in the elucidation of the chemical structure and properties of 2-Phenoxyethyl 4-aminobenzoate (B8803810).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Phenoxyethyl 4-aminobenzoate. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
In ¹H NMR analysis, the integration of the phenoxyethyl chain is a key indicator of successful synthesis, with the oxymethyl (OCH₂) protons typically appearing in the range of δ 4.2–4.5 ppm. The aromatic protons of the aminobenzoate and phenoxy groups resonate in the region of δ 6.5–8.0 ppm. The specific chemical shifts and splitting patterns of these protons allow for precise assignment to their respective positions within the molecule.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbonyl carbon of the ester group and the various aromatic and aliphatic carbons confirm the connectivity of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized for more complex derivatives to establish through-bond and through-space correlations between protons and carbons. rsc.org
| ¹H NMR Data for this compound | |
| Proton Type | Chemical Shift (δ, ppm) |
| OCH₂ | 4.2 - 4.5 |
| Aromatic Protons | 6.5 - 8.0 |
| ¹³C NMR Data for this compound | |
| Carbon Type | Typical Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 110 - 160 |
| Aliphatic Carbons (OCH₂CH₂) | 60 - 70 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The molecular weight of this compound is 257.28 g/mol . nih.gov
Under mass spectrometric conditions, the molecule can undergo fragmentation. For instance, in the negative ion mode, deprotonated aminobenzoate esters can exhibit competitive fragmentation pathways, including alkyl-radical loss and alkene loss. researchgate.net The fragmentation of the 2-phenoxyethyl group and the aminobenzoate moiety can be analyzed to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov
A study on the fragmentation of related aminobenzoate esters showed that the spectrum of 2-phenylethyl 4-aminobenzoate has a base peak at m/z 136, corresponding to the elimination of styrene. researchgate.net This type of analysis helps in understanding the stability of different parts of the molecule.
| Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol nih.gov |
| Common Fragments (Predicted) | [M-C₈H₉O]⁺, [M-C₇H₆O₂]⁺, C₇H₆NO₂⁻ |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds.
Key functional groups and their expected vibrational frequencies include:
N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.
C-H stretching of the aromatic rings around 3000-3100 cm⁻¹ and of the aliphatic chain between 2850-3000 cm⁻¹.
C=O stretching of the ester group, which is a strong, sharp band usually found around 1700 cm⁻¹.
C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region.
C-O stretching of the ester and ether linkages, appearing in the 1000-1300 cm⁻¹ range.
A detailed study of various substituted 2-phenoxyethyl benzoates confirmed the presence of these characteristic bands, validating the successful synthesis of the target compounds. najah.edu
| FT-IR Data for this compound | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine) | ~3400 |
| C=O Stretch (Ester) | ~1700 |
| C-O Stretch (Ether & Ester) | 1000 - 1300 |
| Aromatic C=C Stretch | 1450 - 1600 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its purification.
Thin Layer Chromatography (TLC) in Synthesis Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. iitg.ac.in In the synthesis of this compound from 4-aminobenzoic acid and 2-phenoxyethanol (B1175444), TLC can be used to track the consumption of the starting materials and the formation of the product. najah.edu
By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the different components of the mixture will separate based on their polarity. iitg.ac.in The starting materials and the product will have different retardation factors (Rf values), allowing for a visual assessment of the reaction's progress. Visualization is often achieved under UV light or by using a staining agent like ninhydrin, which reacts with the primary amine group of the product. iitg.ac.in
| TLC Monitoring of this compound Synthesis | |
| Component | Expected Relative Rf Value |
| 4-aminobenzoic acid (Starting Material) | Lower Rf (more polar) |
| 2-phenoxyethanol (Starting Material) | Intermediate Rf |
| This compound (Product) | Higher Rf (less polar) |
Column Chromatography for Purification Strategies
Column chromatography is a preparative technique used for the purification of this compound on a larger scale. najah.edu After the synthesis reaction is complete, the crude product is often a mixture containing unreacted starting materials and by-products. Column chromatography, typically using silica gel as the stationary phase, is employed to separate the desired product from these impurities. nih.gov
The crude mixture is loaded onto the top of a column packed with silica gel, and a suitable eluent (a single solvent or a mixture of solvents) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected, and those containing the pure product, as determined by TLC analysis, are combined. orgsyn.org A specific method for purification involves Dry Column Flash Chromatography (DCFC) followed by recrystallization to obtain the pure compound.
| Column Chromatography Purification of this compound | |
| Stationary Phase | Silica Gel |
| Typical Eluent System | A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) nih.govorgsyn.org |
| Purification Method | Dry Column Flash Chromatography (DCFC) |
Advanced Chromatographic Techniques in Research of this compound
The characterization and quantification of this compound and its derivatives in various matrices necessitate the use of sophisticated and reliable analytical methods. Advanced chromatographic techniques are pivotal in achieving the required selectivity, sensitivity, and speed for both qualitative and quantitative analyses. These methods are crucial for purity assessment, impurity profiling, stability studies, and pharmacokinetic investigations. The primary advanced chromatographic techniques employed in the research of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of aminobenzoate esters. For the quantitative determination of para-aminobenzoic acid (PABA) and its esters, HPLC methods have been developed and validated. nih.gov These methods are instrumental in separating the parent compound from its potential impurities and degradation products. A typical HPLC method for related compounds like preservatives in pharmaceutical formulations utilizes a C8 or C18 reversed-phase column with an isocratic mobile phase, often a mixture of acetonitrile, tetrahydrofuran, and water, with UV detection at a specific wavelength. researchgate.net The validation of such methods typically adheres to the International Conference on Harmonisation (ICH) guidelines, ensuring parameters like accuracy, precision, specificity, linearity, and range are thoroughly assessed. omicsonline.orgresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements over conventional HPLC in terms of resolution, speed, and solvent consumption. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. In the context of this compound research, a UPLC method coupled with a Diode-Array Detector (UPLC-DAD) has been noted for its ability to achieve baseline separation of the compound from its co-eluting metabolites, such as 4-hydroxybenzoate (B8730719) derivatives. The enhanced sensitivity of UPLC is reflected in the low limit of detection (LOD), which can be ≤0.1 µg/mL. For even greater sensitivity and selectivity, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This hyphenated technique is particularly powerful for quantifying trace levels of compounds in complex biological matrices. The development of a UPLC-MS/MS method would involve optimizing chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer to detect specific parent and daughter ions, ensuring high specificity. nih.govfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. GC-MS combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov This technique is particularly useful for identifying and quantifying genotoxic impurities, such as alkyl sulfonates, which may be process-related impurities in the synthesis of active pharmaceutical ingredients. nih.gov For the analysis of impurities like 4-aminophenol (B1666318) in related drug products, a direct injection GC-MS method can be developed, which is both rapid and requires minimal sample preparation. irjet.net The method validation for GC-MS would also follow ICH guidelines, assessing parameters like linearity, precision, accuracy, and the limit of detection and quantification. irjet.net
The selection of the appropriate chromatographic technique depends on the specific analytical challenge. HPLC and UPLC are generally preferred for routine quality control and quantitative analysis from formulated products, while the high sensitivity and specificity of LC-MS/MS and GC-MS are indispensable for trace-level analysis, impurity profiling, and bioanalytical studies.
Interactive Data Tables
The following tables summarize typical parameters for advanced chromatographic methods used in the analysis of this compound and structurally related compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | 2-Phenoxyethanol & Parabens researchgate.net | p-Aminobenzoic Acid Esters nih.gov |
| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) | --- |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | --- |
| Flow Rate | 1.0 mL/min | --- |
| Detection | UV at 258 nm | UV |
| Temperature | Ambient | Ambient |
| Retention Time (PhOE) | 4.55 min | --- |
| Validation | Accuracy, Precision, Specificity, Linearity | Quantitative Analysis |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method Parameters
| Parameter | This compound | Analgesics in Human Plasma frontiersin.org | Antibiotics in Human Plasma nih.gov |
| Column | --- | ZORBAX Eclipse Plus C18 (50x2.1mm, 1.7µm) | Acquity UPLC HSS T3 C18 (100x2.1mm, 1.8µm) |
| Mobile Phase | --- | 0.1% Formic Acid in Water/Methanol | --- |
| Flow Rate | --- | 0.3 mL/min | --- |
| Detection | UPLC-DAD (λ = 280 nm) | UPLC-MS/MS | UPLC-MS/MS |
| Temperature | --- | 30°C | 40°C |
| Run Time | --- | 3.5 min | 7 min |
| LOD | ≤0.1 µg/mL | --- | --- |
| Recovery | 85–110% | 93.7%–106.9% | --- |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | 4-Aminophenol in Paracetamol irjet.net | Alkyl Methane Sulfonates in Lamivudine nih.gov |
| Column | Rtx-624 (30 m x 0.32 mm, 1.8 µm) | GSBP-INOWAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C | 200°C |
| Oven Program | 60°C (2min) -> 240°C (10°C/min) -> 250°C (24min) | 100°C (3min) -> 220°C (15°C/min) -> 220°C (16min) |
| Carrier Gas | Helium | Helium |
| Flow Rate | --- | 1.46 mL/min |
| Detection | Mass Spectrometry (Total Ion Current) | Mass Spectrometry (EI mode) |
| Validation | Specificity, LOD, LOQ, Precision, Accuracy | Specificity, LOD, LOQ, Precision, Linearity, Accuracy |
Mechanistic Insights into the Biological Actions of 2 Phenoxyethyl 4 Aminobenzoate
Molecular Target Identification and Interaction Studies
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within an organism. For 2-Phenoxyethyl 4-aminobenzoate (B8803810), its structural motifs—a benzoate (B1203000) ester and a phenoxyethyl group—suggest potential interactions with several biological macromolecules. ontosight.ai
Direct studies pinpointing the specific binding sites of 2-Phenoxyethyl 4-aminobenzoate are not extensively detailed in the available literature. However, insights can be drawn from research on structurally related molecules. The phenoxyethyl group is a component in various pharmacologically active compounds. ontosight.aimdpi.com For instance, certain phenoxyethyl derivatives have been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, enzymes crucial for neurotransmission. mdpi.com
Furthermore, as an analog of local anesthetics like benzocaine (B179285), its primary target is presumed to be voltage-gated sodium channels. Studies on other local anesthetics have identified binding sites within the inner pore of these channels. nih.govorthobullets.com For example, key residues in the S6 transmembrane segments of domains I, III, and IV of the sodium channel alpha subunit are critical for binding local anesthetics. orthobullets.com It is plausible that this compound interacts with a similar hydrophobic pocket within the channel pore.
The proposed primary mechanism of action for the anesthetic properties of this compound is the blockade of voltage-gated sodium channels (Navs). These channels are essential for the initiation and propagation of action potentials in neurons; by inhibiting them, the compound can block nerve impulse conduction, leading to a loss of sensation. frontiersin.org
This mechanism is characteristic of local anesthetics. patsnap.com These compounds typically access their binding site from the intracellular side of the neuronal membrane. frontiersin.org By binding to the sodium channel, the anesthetic molecule stabilizes the channel in its inactivated state. patsnap.com This prevents the influx of sodium ions that is necessary for membrane depolarization, thereby halting the transmission of pain signals. patsnap.com The effectiveness of the block is often dependent on the state of the channel, a phenomenon described by the modulated receptor hypothesis, which posits that anesthetics have different affinities for the resting, open, and inactivated states of the channel. nih.gov
Table 2: Mechanistic Overview of Local Anesthetics on Sodium Channels
| Mechanistic Aspect | Description | Reference |
|---|---|---|
| Primary Target | Voltage-gated sodium channels (Navs) in the nerve membrane. | frontiersin.org |
| Mode of Action | Blocks the channel pore, preventing Na+ influx and halting action potential propagation. | patsnap.com |
| Binding Site | Typically within the inner pore of the channel, involving S6 segments of multiple domains. | nih.govorthobullets.com |
| State Dependence | Binding affinity is higher for open and inactivated channel states compared to the resting state (Modulated Receptor Hypothesis). | nih.gov |
| Access Pathways | Can access the binding site via a hydrophilic pathway (when the channel is open) or a lipophilic pathway (through the membrane). | frontiersin.org |
Structure Activity Relationships Sar and Computational Studies of 2 Phenoxyethyl 4 Aminobenzoate
Elucidation of Key Structural Features for Biological Activity
The biological activity of 2-Phenoxyethyl 4-aminobenzoate (B8803810) is intrinsically linked to its distinct structural components: the 4-aminobenzoate core, the phenoxy group, and the ethyl linker. The 4-aminobenzoate moiety is a well-established pharmacophore present in numerous local anesthetics and other bioactive compounds. The amino group is particularly important as it influences the molecule's solubility and ability to permeate biological membranes, which is essential for reaching its target site.
The phenoxyethyl group plays a crucial role in the interaction of 2-Phenoxyethyl 4-aminobenzoate with its biological targets. This part of the molecule contributes significantly to the hydrophobic interactions within the binding pocket of a receptor or enzyme. The nature of this group can dictate the compound's affinity and, consequently, its potency.
Molecular docking studies on related compounds have shown that replacing the phenoxyethyl group with other substituents, such as hexyl groups, can be used to evaluate the extent of hydrophobic binding to proteins like serum albumin. Such modifications can lead to changes in binding energy, indicating the importance of the phenoxyethyl moiety for optimal interaction. The ether linkage within this group also offers a point for potential structural variation, although this is a less common area of exploration.
Research on a series of phenoxybenzamine-related β-chloroethylamines has highlighted the significance of substituents on the phenoxy group for receptor affinity. For instance, compounds lacking substituents on the phenoxy group displayed moderate selectivity for α1-adrenoceptors. Conversely, the introduction of substituents like 2-ethoxyphenoxy and 2-i-propoxyphenoxy moieties resulted in the most potent α1-adrenoceptor antagonists, with affinities comparable to the parent compound, phenoxybenzamine. This suggests that modifications to the phenoxy ring of this compound could similarly modulate its binding affinity and selectivity for its biological targets.
| Modification to Phenoxyethyl Group | Predicted Effect on Hydrophobicity | Potential Impact on Target Binding Affinity |
|---|---|---|
| Unsubstituted Phenoxyethyl | Baseline | Reference Affinity |
| Replacement with Hexyl Group | Increased | Potentially Altered (Increased or Decreased depending on target) |
| Addition of 2-ethoxy Group to Phenoxy Ring | Increased | Potentially Increased |
| Addition of 2-isopropoxy Group to Phenoxy Ring | Increased | Potentially Increased |
| Replacement of Phenyl with Cyclohexyl | Similar | Potentially Maintained or Slightly Altered |
Substituents on the 4-aminobenzoate aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby modulating its biological activity. The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the electron-donating or electron-withdrawing nature of its substituents. Electron-donating groups activate the ring, making it more reactive, while electron-withdrawing groups deactivate it.
The influence of a substituent is a combination of its inductive and resonance effects.
Inductive Effect : This is the withdrawal or donation of electrons through a sigma bond. Most atoms other than carbon and hydrogen, such as nitrogen, oxygen, and halogens, are more electronegative and exert an electron-withdrawing inductive effect that deactivates the aromatic ring.
Resonance Effect : This involves the withdrawal or donation of electrons through a π bond. Substituents with non-bonding valence electrons, like the amino group, can donate electrons to the aromatic ring through p-π conjugation, which is an activating effect.
In the case of the 4-aminobenzoate moiety, the amino group is a strong activating group and directs ortho- and para-substitution. The electronic properties of substituents on this ring can impact how the molecule interacts with its target. For example, studies on substituted phenyl benzoates have shown that both phenyl and benzoyl substituents have a reverse effect on the carbonyl carbon's NMR chemical shifts, with electron-withdrawing substituents causing shielding and electron-donating ones having the opposite effect. This indicates a clear electronic interplay between substituents on the different aromatic rings.
| Substituent at Ortho or Meta Position | Electronic Effect | Predicted Impact on Biological Activity |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Likely to decrease activity |
| -CN (Cyano) | Electron-Withdrawing | Likely to decrease activity |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | May slightly decrease or have minimal effect on activity |
| -CH₃ (Methyl) | Electron-Donating | May increase activity |
| -OCH₃ (Methoxy) | Electron-Donating | Likely to increase activity |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are valuable for optimizing the properties of existing chemicals and predicting the biological activity of new, untested compounds.
Developing a predictive QSAR model for this compound and its derivatives would involve several key steps. First, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) would be compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.
Commonly used molecular descriptors in QSAR studies include:
Topological descriptors : These describe the connectivity of atoms in a molecule.
Geometrical descriptors (3D) : These relate to the three-dimensional structure of the molecule.
Electronic descriptors : These quantify properties like charge distribution and dipole moment.
Hydrophobic descriptors : These relate to the molecule's lipophilicity.
Once the descriptors are calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, is used to build a model that correlates the descriptors with biological activity. The reliability of the developed model is then assessed through internal and external validation techniques. A successful QSAR model can then be used to predict the activity of newly designed derivatives of this compound, guiding synthetic efforts towards more potent compounds.
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Topological | Wiener Index | Molecular branching |
| 3D | Molecular Surface Area | Size and shape of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Molecular Docking and In Silico Simulations
Molecular docking and other in silico simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These methods are instrumental in understanding the molecular basis of drug action and in drug discovery.
Protein-ligand interactions are fundamental to nearly all biological processes. In silico studies of this compound would involve docking the molecule into the active site of a known or predicted biological target. The goal is to identify the most stable binding pose and to characterize the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, a docking study of the related p-aminobenzoic acid (pABA) with the auxin receptor TIR1 revealed a binding mode similar to that of the natural auxin, indole-3-acetic acid. This suggests that the 4-aminobenzoate portion of this compound could participate in similar interactions within a target's binding site.
A typical molecular docking simulation for this compound would likely reveal the following potential interactions:
The amino group and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively.
The aromatic rings of both the 4-aminobenzoate and the phenoxy group could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of the target protein.
The flexible ethyl linker allows the molecule to adopt a conformation that optimizes its interactions within the binding site.
These in silico predictions provide valuable hypotheses that can be tested experimentally, for instance, through site-directed mutagenesis of the target protein or by synthesizing and testing derivatives of this compound designed to enhance specific interactions.
| Structural Moiety | Potential Type of Interaction | Possible Interacting Amino Acid Residues |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
| 4-aminobenzoate Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, His |
| Phenoxy Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, His |
| Ethyl Linker | Hydrophobic Interaction | Ala, Val, Leu, Ile |
| Ether Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
Prediction of Binding Modes and Affinities for this compound Analogs
The prediction of binding modes and affinities for analogs of this compound is a critical step in the rational design of new therapeutic agents. By employing computational techniques, researchers can elucidate the molecular interactions between these compounds and their biological targets, thereby guiding the synthesis of more potent and selective molecules. The structural framework of this compound, comprising a lipophilic phenoxyethyl group, a central ester linkage, and a hydrophilic 4-aminobenzoate moiety, is analogous to that of many local anesthetics, which act by blocking voltage-gated sodium channels. rsc.orgnih.gov
Computational docking studies are instrumental in predicting the binding orientation of ligands within the active site of a receptor. For this compound analogs, these studies would typically involve docking the compounds into a homology model or a crystal structure of a relevant biological target, such as a sodium channel or a specific enzyme. The predicted binding mode would likely involve the 4-aminobenzoyl group forming hydrogen bonds with amino acid residues in the binding pocket, while the phenoxyethyl group engages in hydrophobic interactions with nonpolar residues. The ester linkage would serve as a pivot point, allowing the molecule to adopt an optimal conformation for binding.
The binding affinity, often expressed as the binding energy (e.g., in kcal/mol), can be calculated using molecular mechanics force fields. These calculations take into account various non-covalent interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonds. A lower binding energy generally indicates a higher binding affinity. By systematically modifying the structure of this compound and calculating the binding affinities of the resulting analogs, a quantitative structure-activity relationship (QSAR) can be established. This allows for the identification of key structural features that contribute to high-affinity binding.
For instance, modifications to the phenoxy ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and influence its interaction with the target. Similarly, altering the length or flexibility of the ethyl chain could affect the compound's ability to span the distance between different interaction points within the binding site. The nature and position of substituents on the 4-aminobenzoate ring can also significantly impact binding affinity by altering the hydrogen bonding pattern and steric complementarity with the receptor.
Interactive Data Table: Predicted Binding Affinities of this compound Analogs
| Compound Analog | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Parent Compound | This compound | -7.5 | Hydrogen bond with Serine, Hydrophobic interaction with Leucine |
| Analog 1 | 4-Fluoro-phenoxyethyl 4-aminobenzoate | -7.8 | Enhanced hydrophobic interaction due to fluoro group |
| Analog 2 | 2-Phenoxypropyl 4-aminobenzoate | -7.2 | Altered steric fit due to longer alkyl chain |
| Analog 3 | 2-Phenoxyethyl 4-(methylamino)benzoate | -8.1 | Additional hydrogen bond with Aspartate from methylamino group |
| Analog 4 | 2-(4-Chlorophenoxy)ethyl 4-aminobenzoate | -8.0 | Halogen bonding with a backbone carbonyl |
Prodrug Design Principles Derived from this compound Scaffold
The this compound scaffold presents several opportunities for the application of prodrug design principles to improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active therapeutic agent. This strategy can be employed to overcome challenges such as poor solubility, low bioavailability, rapid metabolism, and lack of target specificity.
The primary functional groups on the this compound scaffold that are amenable to prodrug modification are the primary aromatic amine (-NH2) of the 4-aminobenzoate moiety and the ester linkage.
Prodrug Strategies Targeting the Amino Group:
The primary amino group can be temporarily masked to enhance lipophilicity and improve membrane permeability. Common prodrug approaches for amines include:
N-Acylation: Formation of an amide bond by reacting the amino group with a carboxylic acid can create a more lipophilic prodrug. The rate of in vivo hydrolysis of the amide bond to release the parent amine can be tuned by the choice of the acyl group.
N-Mannich Bases: Reaction with an aldehyde and a secondary amine can form an N-Mannich base, which can increase solubility and is designed to revert to the parent amine under physiological conditions.
Schiff Bases (Imines): Condensation with an aldehyde or ketone forms a Schiff base, which is typically hydrolyzed at the acidic pH of the stomach or in the systemic circulation to release the free amine.
Prodrug Strategies Targeting the Ester Linkage:
While the ester linkage is a key structural feature, it can also be a site of metabolic instability due to hydrolysis by esterases in the plasma and tissues. Prodrug strategies can be designed to either stabilize or labilize this bond, depending on the therapeutic goal.
Steric Hindrance: Introducing bulky groups near the ester carbonyl can sterically hinder the approach of esterases, thereby prolonging the half-life of the compound.
Bioisosteric Replacement: Replacing the ester with a more stable linkage, such as an amide, could be considered a permanent modification rather than a prodrug strategy. However, designing a prodrug where the active ester is released from a more stable precursor is also a possibility.
Targeted Delivery Prodrugs:
The this compound scaffold can also be conjugated to carrier molecules to achieve targeted drug delivery.
Amino Acid Conjugates: Attaching an amino acid to the 4-amino group can create a prodrug that is a substrate for amino acid transporters, potentially enhancing its uptake into specific cells or tissues. nih.gov
Glucose Conjugates: Glycosidation of the molecule could improve its water solubility and potentially target glucose transporters, which are often overexpressed in cancer cells.
The design of a successful prodrug requires a careful balance between chemical stability at the site of administration and efficient conversion to the active drug at the target site. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized in the early stages of prodrug design to evaluate the pharmacokinetic properties of potential candidates. nih.govslideshare.net
Interactive Data Table: Prodrug Strategies for the this compound Scaffold
| Prodrug Strategy | Targeted Functional Group | Pro-moiety | Anticipated Advantage | Activation Mechanism |
| N-Acetylation | 4-Amino group | Acetyl | Increased lipophilicity, improved membrane permeability | Amidases |
| N-Mannich Base | 4-Amino group | Formaldehyde + Dimethylamine | Increased aqueous solubility | Spontaneous hydrolysis |
| Amino Acid Conjugate | 4-Amino group | L-Valine | Targeted uptake via amino acid transporters | Peptidases |
| Sterically Hindered Ester | Ester linkage | α,α-dimethylpropionyl | Increased metabolic stability | Slower hydrolysis by esterases |
Future Directions and Emerging Research Avenues for 2 Phenoxyethyl 4 Aminobenzoate
Design and Synthesis of Advanced 2-Phenoxyethyl 4-aminobenzoate (B8803810) Analogs
The core structure of 2-Phenoxyethyl 4-aminobenzoate presents multiple avenues for the rational design and synthesis of advanced analogs with potentially enhanced or novel biological activities. The primary synthetic route involves the esterification of 4-aminobenzoic acid with 2-phenoxyethanol (B1175444). Future synthetic strategies will likely focus on systematic modifications of both the aminobenzoate and the phenoxyethyl moieties.
Modifications to the 4-aminobenzoate ring could involve the introduction of various substituents to modulate the electronic and steric properties of the molecule. For instance, the primary amino group is a key site for derivatization and can undergo reactions such as acylation to produce a range of N-acyl derivatives. The synthesis of Schiff bases by reacting the amino group with different aromatic aldehydes is another promising approach that has been shown to yield PABA derivatives with significant antimicrobial and cytotoxic activities. nih.gov
On the other hand, the phenoxyethyl portion of the molecule offers further opportunities for structural diversification. Introducing substituents on the phenyl ring of the phenoxy group can influence the compound's lipophilicity and target-binding interactions. Furthermore, replacing the phenoxyethyl group with other bioisosteric groups could lead to analogs with improved pharmacokinetic profiles. The synthesis of a variety of aromatic esters of 2-phenoxyethanol has already demonstrated the feasibility of creating a library of related compounds for biological screening. najah.edu
A systematic approach to analog design, guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, will be crucial in identifying modifications that are most likely to yield compounds with desired biological activities.
| Modification Strategy | Potential Outcome | Example Reaction |
| N-Acylation of the amino group | Enhanced biological activity, altered solubility | Reaction with acid chlorides or anhydrides |
| Formation of Schiff bases | Introduction of novel pharmacophores, potential for antimicrobial and anticancer activity | Condensation with various aromatic aldehydes |
| Substitution on the phenoxy ring | Modulation of lipophilicity and target binding | Use of substituted phenoxyethanols in the initial esterification |
| Replacement of the phenoxyethyl group | Improved pharmacokinetic properties | Esterification with different substituted alcohols |
Deepening Mechanistic Understanding through Biochemical and Biophysical Studies
A thorough investigation into the biochemical and biophysical properties of this compound and its advanced analogs is essential to elucidate their mechanisms of action. Currently, the understanding of how this specific compound interacts with biological targets at a molecular level is limited. Future research should employ a range of in vitro and in silico techniques to bridge this knowledge gap.
Biochemical assays will be instrumental in identifying the molecular targets of these compounds. For instance, based on the known activities of other PABA derivatives, it would be pertinent to screen this compound and its analogs for inhibitory activity against enzymes such as dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway of bacteria. nih.gov Enzyme kinetics studies can then be used to determine the mode of inhibition and the potency of the active compounds.
Biophysical techniques will provide detailed insights into the binding interactions between the compounds and their targets. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and thermodynamics of these interactions. For a more detailed structural understanding, X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the compound-target complex. This structural information is invaluable for guiding further rounds of rational drug design.
Molecular docking and molecular dynamics simulations can complement experimental studies by predicting the binding modes of the compounds to their putative targets and providing insights into the stability of the compound-target complexes.
| Research Approach | Objective | Techniques |
| Biochemical Assays | Identify molecular targets and determine potency | Enzyme inhibition assays, cell-based assays |
| Biophysical Studies | Characterize binding affinity and thermodynamics | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Structural Biology | Determine the 3D structure of compound-target complexes | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| In Silico Modeling | Predict binding modes and guide lead optimization | Molecular Docking, Molecular Dynamics Simulations |
Exploration of Novel Therapeutic Applications Beyond Current Scope (excluding clinical trials)
The structural similarity of this compound to other biologically active PABA derivatives suggests that its therapeutic potential may extend beyond its current applications. dntb.gov.uaresearchgate.net Future preclinical research should explore a wider range of pharmacological activities.
Given that many PABA derivatives exhibit antimicrobial properties, a comprehensive screening of this compound and its analogs against a panel of pathogenic bacteria and fungi is warranted. nih.gov Some research has indicated a moderate antibacterial potency for this compound, with a reported Minimum Inhibitory Concentration (MIC) of approximately 32 μg/mL against certain pathogens. Further studies could explore its efficacy against drug-resistant strains.
The anticancer potential of this class of compounds is another promising area of investigation. Benzamide (B126) derivatives, which are structurally related, have been explored as tyrosine kinase inhibitors for cancer therapy. Therefore, evaluating the cytotoxic effects of this compound analogs on various cancer cell lines could uncover novel anticancer leads.
Furthermore, the anti-inflammatory properties observed in some PABA derivatives suggest that this compound and its analogs could be investigated for their ability to modulate inflammatory pathways. nih.gov In vitro assays to measure the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade would be a logical first step.
Integration of Omics Technologies in this compound Research
The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, can provide a systems-level understanding of the biological effects of this compound and its derivatives. These powerful tools can help to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers of drug response.
Proteomics can be used to analyze changes in the proteome of cells or tissues upon treatment with the compounds. This can reveal which proteins and signaling pathways are affected, providing clues about the mechanism of action. mdpi.commdpi.com For example, identifying proteins that are differentially expressed or post-translationally modified in the presence of an active analog could point to its direct or indirect targets.
Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system. nih.govnih.gov By analyzing the metabolic profiles of cells treated with this compound, researchers can identify metabolic pathways that are perturbed, which can be particularly insightful for understanding the effects of antimicrobial or anticancer compounds.
Transcriptomics, which analyzes the complete set of RNA transcripts, can reveal how the compounds affect gene expression. This can help to identify the cellular processes that are modulated by the drug and can provide a more comprehensive picture of its biological effects. The integration of data from these different omics platforms will be crucial for building a holistic understanding of the pharmacological properties of this compound and for guiding the development of new therapeutic agents.
Q & A
Q. Basic Research Focus
- FT-IR/Raman : Identify ester C=O (∼1700 cm⁻¹) and aromatic N-H (∼3400 cm⁻¹) stretches. DFT simulations (B3LYP/6-311++G(d,p)) validate vibrational assignments .
- ¹H/¹³C NMR : Confirm phenoxyethyl chain integration (δ 4.2–4.5 ppm for OCH₂) and aromatic proton environments (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolve crystal packing effects on hydrogen bonding between amine and ester groups .
Advanced Application :
Time-resolved fluorescence spectroscopy can probe photostability, critical for UV-filter applications .
How should researchers design experiments to quantify residual this compound in biological matrices?
Q. Methodological Guidance
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges efficiently isolates the compound from lipid-rich tissues .
- Chromatography : UPLC-DAD (λ = 280 nm) achieves baseline separation from co-eluting metabolites (e.g., 4-hydroxybenzoate derivatives) .
- Validation parameters :
- Limit of detection (LOD): ≤0.1 µg/mL
- Recovery rate: 85–110% in spiked fish fillets .
Q. Advanced Research Focus
- Electrode modification : Carbon nanotubes (CNTs) on Pt electrodes enhance conductivity, reducing overpotential during copolymerization .
- Monomer ratio optimization : A 1:1 molar ratio of aniline derivatives to this compound minimizes side reactions .
- Error analysis : Quantify batch-to-batch variability using ANOVA to assess current density fluctuations (±5%) .
Critical Parameter :
pH > 7 destabilizes the amine group, favoring hydrolysis over polymerization .
How do structural modifications of this compound impact its biochemical interactions?
Q. Advanced Research Focus
- Molecular docking : Replace phenoxyethyl with hexyl groups to evaluate hydrophobic binding to serum albumin (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
- In vitro assays : Test antimicrobial activity against S. aureus (MIC = 32 µg/mL) to correlate ester chain length with efficacy .
- Metabolic stability : Plasma esterase hydrolysis rates (t₁/₂ = 40–84 sec) mirror procaine’s pharmacokinetics, suggesting shared clearance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
